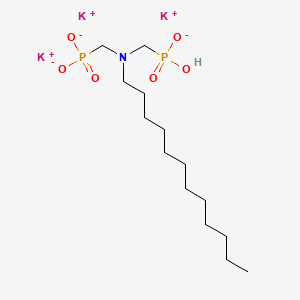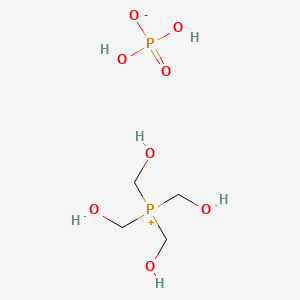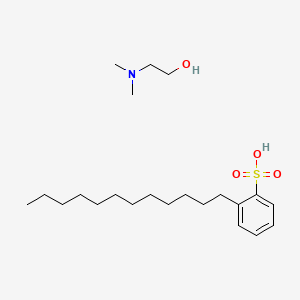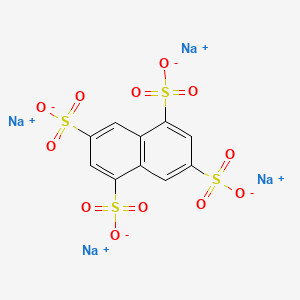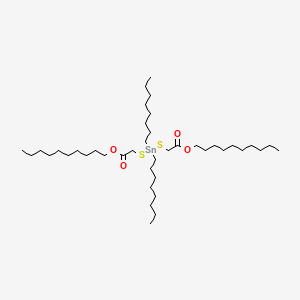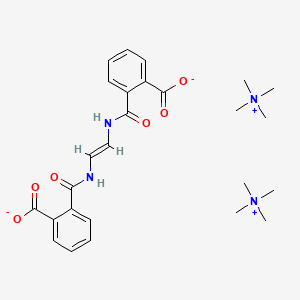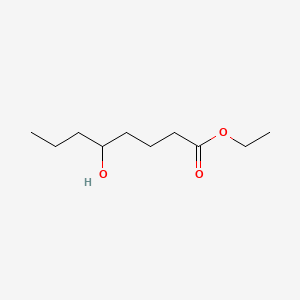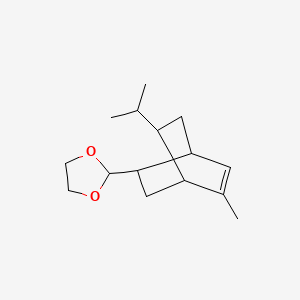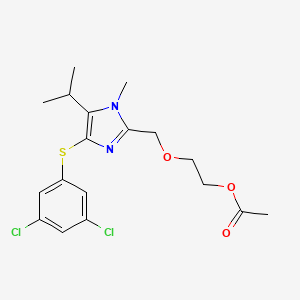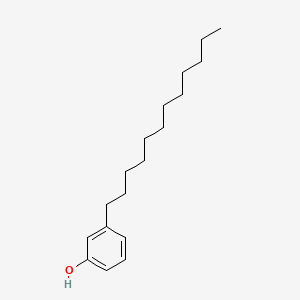
Npipac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Npipac is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound that has been studied for its chemical reactivity, biological activity, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Npipac involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Npipac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Applications De Recherche Scientifique
Npipac has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential as a therapeutic agent due to its biological activity. In medicine, this compound is being explored for its potential use in drug development. In industry, it is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of Npipac involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism of action depends on the specific application and the target molecule.
Propriétés
Numéro CAS |
27848-61-9 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-(1-nitrosopiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c10-7(11)5-6-3-1-2-4-9(6)8-12/h6H,1-5H2,(H,10,11) |
Clé InChI |
VEVASPCQIZYHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



